molecular formula C14H18O2 B13752964 Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 53640-62-3

Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene

Cat. No.: B13752964
CAS No.: 53640-62-3
M. Wt: 218.29 g/mol
InChI Key: QDMMYVPMSGJYOW-UHFFFAOYSA-N
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Description

Ethenyl acetate;tricyclo[52102,6]deca-3,8-diene is a compound that combines the properties of ethenyl acetate and tricyclo[52102,6]deca-3,8-diene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene involves the Diels-Alder reaction between cyclopentadiene and vinyl acetate. This reaction typically occurs at elevated temperatures and can be catalyzed by Lewis acids to increase the reaction rate and yield . The reaction conditions include:

    Temperature: Typically around 160°C

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride

    Solvent: Non-polar solvents like toluene or xylene

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The use of high-pressure reactors and advanced distillation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Hydrogenation of the compound leads to the formation of saturated hydrocarbons.

    Substitution: The vinyl group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Scientific Research Applications

Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A precursor to dicyclopentadiene, used in similar applications.

    Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.

    Norbornene: A bicyclic compound used in the production of specialty polymers.

Uniqueness

Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene is unique due to its combined properties of both ethenyl acetate and tricyclo[5.2.1.02,6]deca-3,8-diene. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various industrial and research applications .

Properties

CAS No.

53640-62-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H12.C4H6O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-3-6-4(2)5/h1-2,4-5,7-10H,3,6H2;3H,1H2,2H3

InChI Key

QDMMYVPMSGJYOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=C.C1C=CC2C1C3CC2C=C3

Related CAS

53640-62-3

Origin of Product

United States

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